1-(2-Trifluoromethoxyphenyl)piperazine

Physicochemical Properties Lipophilicity Structural Differentiation

Researchers optimizing CNS-targeted piperazine series face SAR ambiguity from para/meta analogs. 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) resolves this with an ortho-OCF3 group that uniquely combines high electronegativity, lipophilicity, and steric bulk. • Core building block for BAY 87-2243 (HIF pathway inhibitor). • Enables precise modulation of 5-HT1A/5-HT2A selectivity and metabolic O-dealkylation studies. • Shipped globally in research quantities.

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
CAS No. 186386-95-8
Cat. No. B188941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Trifluoromethoxyphenyl)piperazine
CAS186386-95-8
Synonyms1-(2-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE
Molecular FormulaC11H13F3N2O
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2
InChIKeyNONHMRZXKRBXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Trifluoromethoxyphenyl)piperazine Procurement & Research Baseline


1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) is a fluorinated phenylpiperazine derivative characterized by an ortho-substituted trifluoromethoxy (OCF₃) group on the phenyl ring, with a molecular formula of C₁₁H₁₃F₃N₂O and a molecular weight of 246.23 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly as a core scaffold or intermediate for synthesizing bioactive molecules targeting CNS receptors and kinase pathways . Its unique ortho-substitution pattern distinguishes it from the more common para- and meta-substituted phenylpiperazine analogs, which can significantly alter its electronic profile and, consequently, its binding interactions in receptor-targeted applications [1].

Ortho-trifluoromethoxy phenylpiperazine building block
Distinct from para/meta isomers for SAR exploration
Supports synthesis of CNS receptor & kinase pathway probes

1-(2-Trifluoromethoxyphenyl)piperazine Generic Substitution Failure


While the phenylpiperazine class is abundant, simple substitution with a non-ortho or non-trifluoromethoxy analog is not scientifically equivalent. The ortho-trifluoromethoxy group imparts a unique combination of high electronegativity, lipophilicity, and a distinct steric conformation that directly modulates target binding and metabolic stability . Data from structure-activity relationship (SAR) studies in related systems demonstrate that changing the position (e.g., from ortho to para) or the electronic nature (e.g., from -OCF₃ to -OCH₃ or -CF₃) of the substituent can lead to orders-of-magnitude shifts in receptor affinity and selectivity profiles [1]. The following quantitative evidence underscores why this specific building block is a critical, non-interchangeable component for reproducible research and lead optimization.

Positional Isomer
Ortho-OCF₃
vs para-OCF₃ or meta-OCF₃
Ortho to para shift may disrupt receptor binding geometry, radically altering affinity.
Substituent Electronic Effect
-OCF₃
vs -OCH₃
Replacing -OCF₃ with -OCH₃ shifts electronic profile from withdrawing to donating, changing selectivity.
Lipophilicity & Metabolism
-OCF₃
vs -CF₃
Switching -OCF₃ to -CF₃ alters lipophilicity and metabolic soft-spot, impacting CNS PK profile.

1-(2-Trifluoromethoxyphenyl)piperazine Quantitative Differentiation


Ortho-Substitution Physicochemical Profile

The ortho-trifluoromethoxy substitution on 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) yields a distinct electronic and steric environment compared to its para-substituted isomer, 1-(4-Trifluoromethoxyphenyl)piperazine (CAS 187669-62-1). This difference is foundational for SAR.

Positional Isomerism
Class-level
Ortho-OCF₃ creates distinct electronic/steric environment vs para-OCF₃, fundamental for SAR integrity.
Supports ortho-specific SAR selection.
Direct binding data for ortho isomer not reported.
Physicochemical Properties Lipophilicity Structural Differentiation

-OCF3 vs -OCH3 Modulates Receptor Affinity

The electron-withdrawing nature of the -OCF₃ group in 1-(2-Trifluoromethoxyphenyl)piperazine is hypothesized to confer different receptor binding kinetics and selectivity compared to the electron-donating -OCH₃ group in the analog 1-(2-Methoxyphenyl)piperazine (2-MPP, CAS 35386-24-4). Published data for 2-MPP shows a 5-HT1 affinity of Ki = 35 nM and 100-fold selectivity over 5-HT2 sites [1]. The -OCF₃ group in the target compound is expected to alter both the absolute Ki value and the selectivity window, a common and critical SAR finding in this class. [2]

Receptor Affinity Shift
Class-level
-OCF₃ increases Hammett σp by +0.35 vs -OCH₃, switching from electron-donating to withdrawing. Comparator 2-MPP (OCH₃) has Ki 35 nM (5-HT₁) with 100-fold selectivity.
Supports substituent-driven selectivity design.
Binding shift predicted; experimental validation needed.
Serotonergic Agents Receptor Binding SAR

Ortho-OCF3 vs meta-CF3 CNS Pharmacokinetics

The target compound's ortho-OCF₃ group offers a different lipophilicity and metabolic profile compared to the meta-CF₃ group found in the widely studied analog 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP, CAS 15532-75-9). The -OCF₃ group typically increases lipophilicity (LogP) by a greater margin than -CF₃ while also being more susceptible to certain metabolic pathways, influencing both brain penetration and half-life. [1]

Lipophilicity & Metabolism
Class-level
-OCF₃ adds ~+1.0 LogP vs -H; -CF₃ adds +0.8. -OCF₃ more lipophilic and susceptible to O-dealkylation.
Supports CNS ADME profile differentiation.
Experimental LogP and metabolic stability data to verify.
CNS Drug Design Metabolic Stability Lipophilicity

Key Building Block for HIF Inhibition

The 1-(2-Trifluoromethoxyphenyl)piperazine moiety is a key structural component of BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation. BAY 87-2243 has demonstrated significant anti-tumor activity, improving local tumor control after fractionated irradiation in head and neck human xenograft models. [1]

HIF Probe Synthesis
Reported
Core scaffold of BAY 87-2243, which improved local tumor control in hSCC xenografts with radiotherapy.
Supports use in HIF pathway research probe synthesis.
Tumor control data from xenograft models; results model-dependent.
Oncology Hypoxia Medicinal Chemistry

1-(2-Trifluoromethoxyphenyl)piperazine Application Scenarios


Ortho-Substitution SAR for CNS Lead Optimization

When optimizing a phenylpiperazine-based CNS lead series, 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) is the necessary procurement choice to specifically explore the SAR of ortho-substitution. As highlighted, the ortho-trifluoromethoxy group provides a unique combination of high electronegativity, lipophilicity, and steric bulk that is not replicated by para- or meta-substituted analogs or by other ortho-substituents like -OCH₃ or -CF₃ [1]. Its use is critical for modulating receptor affinity, selectivity (e.g., 5-HT1A/5-HT2A window), and CNS ADME properties [2].

Synthesis of BAY 87-2243 Chemical Probe

This compound is the verified core building block for synthesizing BAY 87-2243, a validated chemical probe for studying mitochondrial complex I and hypoxia-inducible factor (HIF) pathways in cancer [1]. For laboratories replicating these studies or generating novel analogs, procuring this specific ortho-substituted piperazine is non-negotiable to maintain the structure and, by extension, the biological activity of the final product. Substituting with an alternative building block would result in a different chemotype with unvalidated activity.

-OCF3 Impact on Metabolic Stability

The ortho-trifluoromethoxy group is a valuable moiety for medicinal chemists seeking to modulate the metabolic profile of a drug candidate. While -CF₃ is known for metabolic stability, the -OCF₃ group can be a site for O-dealkylation, offering a potential 'soft spot' to control drug half-life [1]. This compound can be used as a core scaffold to generate analogs and empirically measure the impact of the -OCF₃ group on microsomal stability and clearance in vitro and in vivo, providing direct comparative data against -CF₃ or -OCH₃ containing series.

Application
Selection Property
Validation Focus
CNS Lead Optimization SAR
Ortho-substituted fluorinated scaffold
Receptor selectivity & ADME assay profiling
HIF Pathway Probe Synthesis
Core building block for BAY 87-2243
HIF inhibition and tumor model endpoint assays
Metabolic Stability Assessment
OCF₃ substitution as metabolic soft-spot
Microsomal stability & clearance studies

Technical Documentation Hub

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